

Ceralasertib: A Technical Guide to ATR Inhibition in the DNA Damage Response

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Executive Summary

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA damage response (DDR).[1] By targeting ATR, ceralasertib disrupts the signaling cascade that manages replication stress, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with a high reliance on the ATR pathway. This technical guide provides a comprehensive overview of ceralasertib, including its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols for its study. The information presented is intended to support further research and development of this promising anti-cancer agent.

Introduction to Ceralasertib and the DNA Damage Response

The DNA damage response is a complex network of signaling pathways that safeguard genomic integrity.[2] A key player in this network is the ATR kinase, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks and during the repair of DNA damage.[3] Once activated, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3]



Cancer cells often exhibit increased replication stress due to oncogene-driven proliferation and defects in other DDR pathways, making them particularly dependent on ATR for survival.[4] This dependency creates a therapeutic window for ATR inhibitors like ceralasertib. By inhibiting ATR, ceralasertib abrogates the downstream signaling, leading to the collapse of replication forks, accumulation of DNA double-strand breaks, and ultimately, mitotic catastrophe or apoptosis.[5]

Ceralasertib has demonstrated significant anti-tumor activity both as a monotherapy and in combination with DNA-damaging agents such as chemotherapy, radiotherapy, and other targeted agents like PARP inhibitors.[5][6]

Mechanism of Action of Ceralasertib

Ceralasertib is an ATP-competitive inhibitor of the ATR kinase.[7] Its primary mechanism of action is the inhibition of ATR's kinase activity, which prevents the phosphorylation of its downstream targets, including Chk1. This disruption of the ATR-Chk1 signaling axis leads to:

- Abrogation of Cell Cycle Checkpoints: Ceralasertib prevents the ATR-mediated cell cycle arrest (primarily at the G2/M checkpoint), forcing cells with damaged DNA to enter mitosis prematurely.[5]
- Increased Genomic Instability: The inhibition of DNA repair and replication fork stabilization results in the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage.[5]
- Synthetic Lethality: In tumor cells with pre-existing defects in other DDR pathways (e.g., loss of ATM or BRCA1/2), the inhibition of ATR can be synthetically lethal.[8]

The pharmacodynamic effects of ceralasertib are characterized by the modulation of key proteins in the ATR signaling pathway, including the inhibition of CHK1 phosphorylation (pCHK1) and an increase in markers of DNA damage such as yH2AX and phosphorylated RAD50 (pRAD50).[1][5]

Quantitative Data on Ceralasertib Preclinical Activity



The preclinical efficacy of ceralasertib has been demonstrated in a wide range of cancer cell lines and in vivo models.

| Assay | Cell Line/Model | Parameter | Value | Reference |
|--------------------------------------|---|--|---|-----------|
| In Vitro Potency | Cell-free | IC50 | 1 nM | [3] |
| Human Breast Cancer Cell Lines | IC50 | < 1 μΜ | | |
| 276 Cancer Cell Lines | Median GI50 | 1.47 μΜ | [9] | |
| In Vivo Efficacy (Monotherapy) | H460 and H23 Xenografts | Dose | 50 mg/kg, p.o. | [3] |
| Outcome | Tumor Growth Inhibition | [3] | | |
| In Vivo Efficacy (Combination) | LoVo Xenografts | Combination | Ceralasertib (50 mg/kg) + IR (2 Gy) | [3] |
| Outcome | Enhanced Efficacy, Avoided Toxicity | [3] | | |
| BRCA2-mutant TNBC PDX | Combination | Ceralasertib + Olaparib | [9] | _ |
| Outcome | Complete Tumor Regression | [9] | | |
| BRCA wild-type TNBC PDX | Combination | Ceralasertib (twice daily) + Increased Olaparib | [9] | |
| Outcome | Complete Tumor Regression | [9] | | _ |



Clinical Efficacy

Ceralasertib has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-cancer agents.

| Trial Identifier | Patient Population | Dose | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progressi on-Free Survival (PFS) | Reference |
|----------------------------|-----------------------------|---------------------------------|--------------------------------------|-------------------------------------|---|-----------|
| NCT02223 923 | Advanced Solid Tumors | 160 mg BD (intermitten t) | 8% (5 confirmed PRs) | 52% (34 SD) | - | [2][10] |
| NCT03328 273 (Arm A) | High-Risk R/R CLL | - | 0% | - | 3.8 months | [11] |



| Trial Identifier | Patient Population | Combinati on | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progressi on-Free Survival (PFS) | Reference |
|--|---|--------------------------------------|---|-------------------------------------|---|----------------------|
| NCT03780 608 | Advanced Gastric Cancer | Ceralaserti b + Durvaluma b | 22.6% | 58.1% | 3.0 months | [4][8][12] [13] |
| NCT03462 342 (CAPRI - Cohort A) | Platinum- Sensitive, Recurrent High- Grade Serous Ovarian Cancer | Ceralaserti b + Olaparib | 49% | - | 8.4 months | [1] |
| NCT03462 342 (CAPRI - Platinum- Resistant) | Platinum- Resistant High- Grade Serous Ovarian Cancer | Ceralaserti b + Olaparib | 0% | - | 4.2 months | [5][14] |
| NCT02547 614 | Refractory Cancer (Melanoma enriched) | Ceralaserti b + Paclitaxel | 22.6% (all patients), 33.3% (melanoma patients) | - | 3.6 months (melanoma) | [15][16][17] |
| NCT02223 923 | Advanced Solid Tumors | Ceralaserti b + Carboplatin | 2 confirmed PRs | 53% (18 SD) | - | [18][19][20] [21] |
| NCT03328 273 (Arm | High-Risk R/R CLL | Ceralaserti b + | 100% (all PRs) | - | Not Reached | [11] |



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Pharmacokinetics and Pharmacodynamics

| Parameter | Species/Context | Value/Observation | Reference |
|------------------------------|---|---|-----------|
| Absorption (tmax) | Humans | ~1 hour | [19][21] |
| Terminal Half-life (t1/2) | Humans | 8-11 hours | [19][21] |
| Bioavailability | Mice | Dose-dependent, ~two-fold increase between lowest and highest doses | [22] |
| Metabolism | Mice | Saturable first-pass | [22] |
| Distribution | Mice | Rapid and extensive to most tissues (except brain and spinal cord) | [22] |
| Pharmacodynamic Markers | Humans (Tumor Biopsies) | Upregulation of pRAD50 | [19][21] |
| Humans (PBMCs) | Increased yH2AX positivity | [2] | |
| Mice (Xenografts) | Dose-dependent increase in pCHK1, pRAD50, and yH2AX | [9] | _ |

Experimental Protocols In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability.[16][23][24]



- · 96-well plates
- · Cancer cell lines of interest
- Complete cell culture medium
- Ceralasertib stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Prepare serial dilutions of ceralasertib in complete medium. A typical concentration range to start with for an ATR inhibitor would be from 1 nM to 10 μM. Include a vehicle-only control (e.g., DMSO).
- Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of ceralasertib or vehicle control.
- Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
- Add 10 μL of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.



Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for DNA Damage Response Markers

This protocol is a general guideline for the detection of p-CHK1, yH2AX, and p-RAD50.[17][25] [26]

- · Cell lysates from treated and untreated cells
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-CHK1 (Ser345)
 - Mouse anti-phospho-Histone H2A.X (Ser139) (yH2AX)
 - Rabbit anti-phospho-RAD50 (Ser635)
 - Antibody to a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- ECL Western Blotting Detection Reagent
- Chemiluminescence imaging system



- Treat cells with ceralasertib at the desired concentrations and time points.
- Lyse cells in ice-cold RIPA buffer.
- Determine protein concentration using a BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for yH2AX Foci

This protocol outlines the detection of yH2AX foci as a marker of DNA double-strand breaks.[2] [4][12][13][27]

- Cells grown on coverslips in a multi-well plate
- 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)



- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)
- Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
- DAPI-containing mounting medium
- Fluorescence microscope

- Treat cells on coverslips with ceralasertib or other DNA damaging agents.
- Fix the cells with 4% PFA for 15-30 minutes at room temperature.
- · Wash the cells three times with PBS.
- Permeabilize the cells with permeabilization buffer for 10-30 minutes at room temperature.
- Block the cells with blocking buffer for 30-60 minutes at room temperature.
- Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
- · Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
- Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

Cell Cycle Analysis by Flow Cytometry



This protocol describes the use of propidium iodide (PI) staining to analyze cell cycle distribution.[1][3][5][9]

Materials:

- Single-cell suspension of treated and untreated cells
- Cold 70% ethanol
- PBS
- PI/RNase A staining solution

Procedure:

- Harvest cells and prepare a single-cell suspension.
- Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.
- Incubate the cells on ice for at least 30 minutes.
- Pellet the cells by centrifugation and wash twice with PBS.
- Resuspend the cell pellet in PI/RNase A staining solution.
- Incubate the cells for 15-30 minutes at room temperature in the dark.
- Analyze the samples by flow cytometry, acquiring data for at least 10,000 events.
- Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Subcutaneous Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of ceralasertib in vivo.[8][18][28]

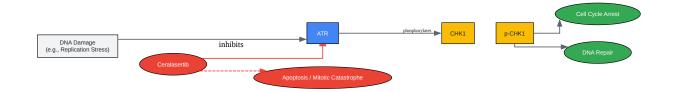


- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line of interest
- Matrigel (optional)
- Ceralasertib formulation for oral gavage
- Calipers for tumor measurement

- Prepare a single-cell suspension of the cancer cells in PBS or a mixture of PBS and Matrigel.
- Subcutaneously inject 1-10 million cells into the flank of each mouse.
- Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer ceralasertib or vehicle control to the respective groups via oral gavage at the desired dose and schedule.
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Visualizations Signaling Pathway



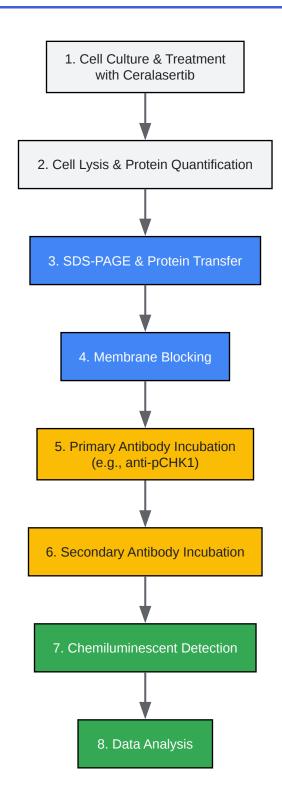


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Caption: ATR signaling pathway and the inhibitory action of ceralasertib.

Experimental Workflow



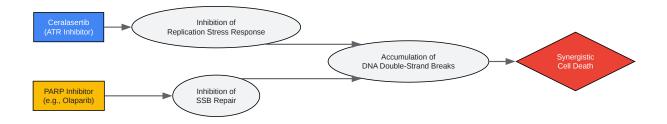


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Caption: Experimental workflow for Western Blot analysis of DDR markers.

Logical Relationship





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Caption: Rationale for combination therapy with ceralasertib and a PARP inhibitor.

Conclusion

Ceralasertib represents a significant advancement in the targeted therapy of cancers with inherent dependencies on the DNA damage response pathway. Its potent and selective inhibition of ATR kinase has demonstrated promising preclinical and clinical activity, both as a monotherapy and in combination with a variety of other anti-cancer agents. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of ceralasertib's mechanism of action, a summary of key quantitative data, and detailed experimental protocols to facilitate further investigation. As our understanding of the complexities of the DNA damage response in cancer continues to evolve, ceralasertib stands out as a valuable tool and a promising therapeutic agent with the potential to improve outcomes for patients with a range of malignancies.

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